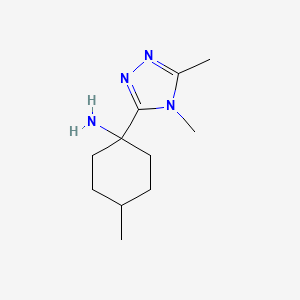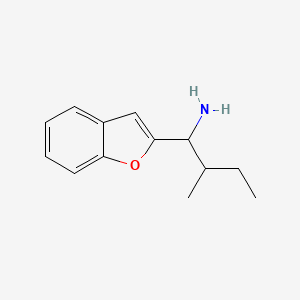
1-(Benzofuran-2-yl)-2-methylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzofuran-2-yl)-2-methylbutan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives.
Métodos De Preparación
The synthesis of 1-(Benzofuran-2-yl)-2-methylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of benzofuran with appropriate alkylating agents under controlled conditions. For example, benzofuran can be reacted with 2-methylbutan-1-amine in the presence of a suitable catalyst to yield the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(Benzofuran-2-yl)-2-methylbutan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield corresponding benzofuran carboxylic acids, while reduction may produce benzofuran alcohols .
Aplicaciones Científicas De Investigación
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains . In medicine, benzofuran derivatives, including 1-(Benzofuran-2-yl)-2-methylbutan-1-amine, are being explored for their potential therapeutic applications, such as anti-inflammatory and anticancer agents .
Mecanismo De Acción
The mechanism of action of 1-(Benzofuran-2-yl)-2-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with essential cellular processes . In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
1-(Benzofuran-2-yl)-2-methylbutan-1-amine can be compared with other benzofuran derivatives, such as amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid . These compounds share similar structural features but may differ in their specific biological activities and applications. For instance, amiodarone is widely used as an antiarrhythmic agent, while bergapten is known for its phototoxic properties . The uniqueness of this compound lies in its specific combination of structural features and biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
1-(1-benzofuran-2-yl)-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H17NO/c1-3-9(2)13(14)12-8-10-6-4-5-7-11(10)15-12/h4-9,13H,3,14H2,1-2H3 |
Clave InChI |
LLTWDYZNKXWXPK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C1=CC2=CC=CC=C2O1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)
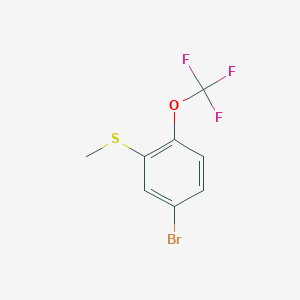

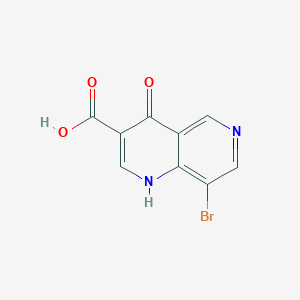

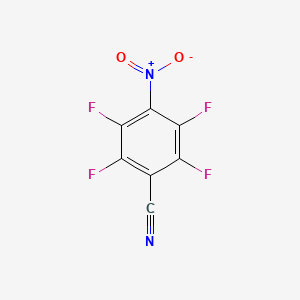
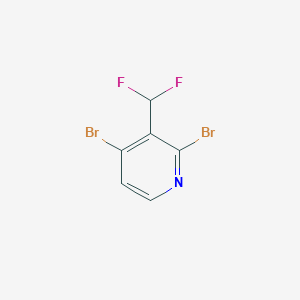
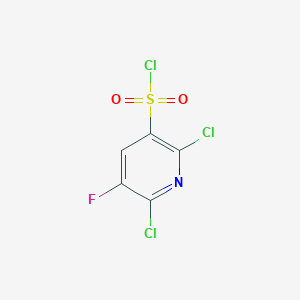
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)
![N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)

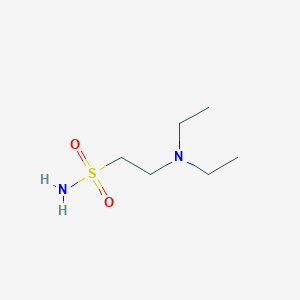
![Tert-butyl n-{[2-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B13484463.png)
